3-((1-(Phenylsulfonyl)azetidin-3-yl)oxy)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

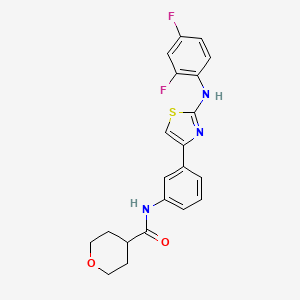

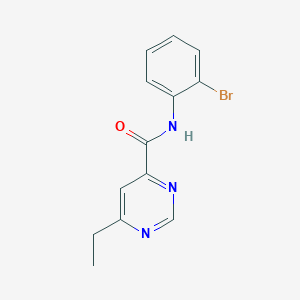

The compound “3-((1-(Phenylsulfonyl)azetidin-3-yl)oxy)pyridine” is a complex organic molecule. It contains an azetidine ring, which is a four-membered heterocyclic compound with one nitrogen atom and three carbon atoms . The azetidine ring is substituted with a phenylsulfonyl group at the 1-position and an oxy-pyridine group at the 3-position .

Synthesis Analysis

The synthesis of similar azetidine derivatives has been described in the literature . The starting compound, (N-Boc-azetidin-3-ylidene)acetate, was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction . This was followed by an aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis

The molecular structure of “3-((1-(Phenylsulfonyl)azetidin-3-yl)oxy)pyridine” is complex due to the presence of multiple functional groups. The azetidine ring provides a basic framework, which is further functionalized with a phenylsulfonyl group and an oxy-pyridine group.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar azetidine derivatives include the DBU-catalysed Horner–Wadsworth–Emmons reaction and the aza-Michael addition . These reactions lead to the formation of 3-substituted 3-(acetoxymethyl)azetidines .科学的研究の応用

Synthesis of New Heterocyclic Amino Acid Derivatives

This compound plays a crucial role in the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .

Suzuki–Miyaura Cross-Coupling Reaction

The compound is used in the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids . This process is crucial for the synthesis and diversification of novel heterocyclic amino acid derivatives .

Development of Antibacterial and Antimicrobial Coatings

The polymerization of ring-strained nitrogen-containing monomers, such as aziridines and azetidines, results in polymers that have important applications, including the development of antibacterial and antimicrobial coatings .

CO2 Adsorption

Polymers derived from the polymerization of aziridines and azetidines can be used for CO2 adsorption . This application is particularly relevant in the context of climate change and the need to reduce greenhouse gas emissions .

Chelation and Materials Templating

The polymers resulting from the polymerization of aziridines and azetidines can be used for chelation and materials templating . This makes them useful in a variety of industrial applications .

Non-Viral Gene Transfection

The polymers derived from the polymerization of aziridines and azetidines can be used for non-viral gene transfection . This has significant implications for the field of gene therapy .

将来の方向性

The future directions for the research on “3-((1-(Phenylsulfonyl)azetidin-3-yl)oxy)pyridine” and similar compounds could include further exploration of their biological activities and potential applications in medicine. Given the wide range of biological activities exhibited by azetidine derivatives , these compounds may have potential as therapeutic agents in various disease conditions.

特性

IUPAC Name |

3-[1-(benzenesulfonyl)azetidin-3-yl]oxypyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S/c17-20(18,14-6-2-1-3-7-14)16-10-13(11-16)19-12-5-4-8-15-9-12/h1-9,13H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZBGVTWOVZEWDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=CC=C2)OC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((1-(Phenylsulfonyl)azetidin-3-yl)oxy)pyridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Benzyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2664831.png)

![8-((4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2664832.png)

![2-[7-[(2-Chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetamide](/img/structure/B2664836.png)

![1-(4-methoxyphenyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2664839.png)

![3-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]quinoline](/img/structure/B2664841.png)

![(E)-5-bromo-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2664843.png)

![2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2664844.png)

![2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid](/img/structure/B2664846.png)

![N-[1-(3-Bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B2664848.png)